

# The Carcinogenic Potential of Dieldrin: An In-depth Analysis of Animal Model Evidence

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Dieldrin**

Cat. No.: **B1670511**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dieldrin**, an organochlorine pesticide, has been the subject of extensive investigation regarding its carcinogenic potential. While its use has been largely discontinued, its persistence in the environment necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive review of the evidence for **dieldrin**'s carcinogenicity in animal models, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The findings from key studies in mice, rats, and hamsters are presented to offer a comparative perspective on species-specific responses to **dieldrin** exposure.

## Quantitative Evidence of Carcinogenicity

The carcinogenic effects of **dieldrin** have been most prominently observed in mice, where it consistently induces liver tumors. In contrast, studies in rats and hamsters have not demonstrated a similar tumorigenic response. The following tables summarize the key quantitative findings from pivotal long-term carcinogenicity bioassays.

## Table 1: Dieldrin Carcinogenicity in Mice

| Study                    | Strain   | Sex           | Dose (ppm in diet)                | Duration                                            | Tumor Type                        | Incidence in Treated Group                          | Incidence in Control Group |
|--------------------------|----------|---------------|-----------------------------------|-----------------------------------------------------|-----------------------------------|-----------------------------------------------------|----------------------------|
| Walker et al. (1973)     | CF1      | Male          | 10                                | 2 years                                             | Liver Tumors (benign & malignant) | Not explicitly stated, but described as significant | Not explicitly stated      |
| Female                   | 10       | 2 years       | Liver Tumors (benign & malignant) | Not explicitly stated, but described as significant | Not explicitly stated             |                                                     |                            |
| Thorpe and Walker (1973) | CF1      | Male & Female | 0.1, 1, 10                        | 2 years                                             | Liver Tumors                      | Dose-dependent increase                             | Not explicitly stated      |
| NCI (1978)               | B6C3F1   | Male          | 2.5                               | 80 weeks                                            | Hepatocellular Carcinoma          | 16/45 (35.6%)                                       | 3/18 (16.7%)               |
| 5                        | 80 weeks |               | Hepatocellular Carcinoma          | 27/49 (55.1%)                                       | 3/18 (16.7%)                      |                                                     |                            |
| Female                   | 2.5      | 80 weeks      | Hepatocellular                    | 2/50 (4%)                                           | 0/20 (0%)                         |                                                     |                            |

|   |          |          |                  |              |
|---|----------|----------|------------------|--------------|
|   |          |          | Carcinom         |              |
|   |          |          | a                |              |
|   |          | Hepatoce |                  |              |
| 5 | 80 weeks | llular   | 11/49<br>(22.4%) | 0/20<br>(0%) |
|   |          | Carcinom |                  |              |
|   |          | a        |                  |              |

**Table 2: Dieldrin Carcinogenicity in Rats**

| Study      | Strain         | Sex           | Dose (ppm in diet) | Duration      | Tumor Type              | Incidence in Treated Group | Incidence in Control Group |
|------------|----------------|---------------|--------------------|---------------|-------------------------|----------------------------|----------------------------|
| NCI (1978) | Osborne-Mendel | Male          | 29                 | 80 weeks      | All tumors              | No significant increase    | -                          |
| 65         | 68 weeks       | All tumors    |                    |               | No significant increase | -                          |                            |
| Female     | 29             | 80 weeks      | All tumors         |               | No significant increase | -                          |                            |
| 65         | 80 weeks       | All tumors    |                    |               | No significant increase | -                          |                            |
| NTP (1978) | Fischer 344    | Male          | 2, 10, 50          | 104-105 weeks | All tumors              | No significant increase    | -                          |
| Female     | 2, 10, 50      | 104-105 weeks | All tumors         |               | No significant increase | -                          |                            |

**Table 3: Dieldrin Carcinogenicity in Hamsters**

| Study                | Strain        | Sex      | Dose (ppm in diet) | Duration | Tumor Type | Incidence in Treated Group | Incidence in Control Group |
|----------------------|---------------|----------|--------------------|----------|------------|----------------------------|----------------------------|
| Cabral et al. (1979) | Syrian Golden | Male     | 20, 60, 180        | Lifespan | All tumors | 16-23%                     | 8%                         |
| Female               | 20, 60, 180   | Lifespan | All tumors         | 3-15%    | 13%        |                            |                            |

## Key Experimental Protocols

The methodologies employed in the primary carcinogenicity studies are crucial for interpreting the results. Below are detailed summaries of the experimental protocols for the key studies cited.

### Walker et al. (1973) and Thorpe and Walker (1973) - Mouse Studies

- Animal Model: Male and female CF1 mice.
- Administration: **Dieldrin** was administered in the diet at concentrations of 0.1, 1, and 10 ppm for a duration of two years.
- Housing and Diet: The specific details of housing and the basal diet composition were not extensively reported in the readily available literature.
- Endpoint Assessment: The primary endpoint was the histopathological examination of the liver for the presence of benign and malignant tumors. The studies reported a dose-dependent increase in the incidence of liver tumors.

### National Cancer Institute (NCI) Bioassay (1978) - Mouse Study

- Animal Model: Male and female B6C3F1 mice.

- Administration: **Diieldrin** was administered in the diet. For males, the time-weighted average doses were 2.5 and 5 ppm. For females, the time-weighted average doses were also 2.5 and 5 ppm. The duration of administration was 80 weeks, followed by a 10-13 week observation period.
- Housing and Diet: Mice were housed in environmentally controlled rooms. The standard NCI diet was used.
- Endpoint Assessment: A comprehensive histopathological examination of all major organs was conducted. The primary finding was a statistically significant increase in the incidence of hepatocellular carcinoma in male mice at both dose levels and in high-dose female mice.[1]

## National Cancer Institute (NCI) Bioassay (1978) - Rat Study

- Animal Model: Male and female Osborne-Mendel rats.
- Administration: **Diieldrin** was administered in the diet. For males, the time-weighted average doses were 29 and 65 ppm for 80 and 68 weeks, respectively. For females, the doses were 29 and 65 ppm for 80 weeks. This was followed by an observation period.
- Housing and Diet: Rats were housed in controlled environments and fed a standard laboratory diet.
- Endpoint Assessment: A complete necropsy and histopathological examination of tissues were performed. The study concluded that under the conditions of the bioassay, **diieldrin** was not carcinogenic in Osborne-Mendel rats.[1]

## National Toxicology Program (NTP) Bioassay (1978) - Rat Study

- Animal Model: Male and female Fischer 344 rats.[2]
- Administration: **Diieldrin** was administered in the feed at concentrations of 2, 10, or 50 ppm for 104-105 weeks.[2]
- Housing and Diet: The study used 24 rats of each sex per group, with matched controls.[2]

- Endpoint Assessment: A variety of neoplasms were observed in both control and treated rats, but the incidences were not related to the treatment. The study concluded that **dieldrin** was not carcinogenic in Fischer 344 rats under the conditions of the bioassay.[2]

## Cabral et al. (1979) - Hamster Study

- Animal Model: Syrian golden hamsters.[3]
- Administration: **Dieldrin** was administered in the diet at concentrations of 20, 60, and 180 ppm for their lifespan.[3]
- Housing and Diet: Standard laboratory conditions were maintained.
- Endpoint Assessment: The incidence of tumors was recorded. No significant increase in tumor incidence was observed in the treated groups compared to the controls.[3]

## Mechanistic Insights: Signaling Pathways

The species-specific carcinogenicity of **dieldrin** in mice is attributed to a non-genotoxic mode of action. The primary mechanism involves the activation of the constitutive androstane receptor (CAR), a nuclear receptor predominantly expressed in the liver. Oxidative stress is also considered a contributing factor.

## Constitutive Androstane Receptor (CAR) Activation Pathway

**Dieldrin** acts as an indirect activator of CAR. Its binding to the receptor leads to the dissociation of a cytoplasmic complex, allowing CAR to translocate to the nucleus. In the nucleus, CAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is Cyp2b10, which is involved in xenobiotic metabolism. The sustained activation of CAR and the subsequent upregulation of its target genes are thought to promote hepatocellular proliferation, leading to the clonal expansion of pre-neoplastic cells and ultimately tumor formation.[4][5][6]



[Click to download full resolution via product page](#)

**Dieldrin**-induced CAR Activation Pathway.

## Oxidative Stress Pathway

In addition to CAR activation, **dieldrin** has been shown to induce oxidative stress in the livers of mice, but not rats.<sup>[5][7]</sup> This species-specific effect may contribute to its hepatocarcinogenicity. **Dieldrin** is thought to increase the production of reactive oxygen species (ROS), leading to lipid peroxidation and oxidative DNA damage. The formation of adducts such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) are markers of this damage. This oxidative environment can promote cell proliferation and may contribute to the progression of liver tumors.<sup>[7]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bioassays of aldrin and dieldrin for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay of dieldrin for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A carcinogenicity study of pesticide dieldrin in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monograph: reassessment of human cancer risk of aldrin/dieldrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of oxidative stress in the mechanism of dieldrin's hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of dieldrin-induced liver tumors: application to human risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of oxidative stress in the selective toxicity of dieldrin in the mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Carcinogenic Potential of Dieldrin: An In-depth Analysis of Animal Model Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670511#evidence-for-dieldrin-carcinogenicity-in-animal-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)